Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate
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Overview
Description
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate is a complex organic compound with a unique structure that includes a cyclopropyl ring and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Diels-Alder reactions, oxidation, and other organic transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing esters and methoxycarbonyl derivatives. Examples include:
- Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((4-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate
- Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((2-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate .
Uniqueness
The uniqueness of Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate lies in its specific substitution pattern and the presence of both the cyclopropyl ring and the methoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
125587-35-1 |
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Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3-methylphenyl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-12-7-6-8-14(9-12)11-23-18(21)16-15(19(16,3)4)10-13(2)17(20)22-5/h6-10,15-16H,11H2,1-5H3/b13-10+/t15-,16+/m1/s1 |
InChI Key |
HATNNAFDCIDHKP-FCEHDVOZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C(=O)OC |
Origin of Product |
United States |
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